2-Dodecoxyethyl hydrogen sulfate
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Overview
Description
Sodium laureth sulfate, also known as sodium lauryl ether sulfate, is an anionic detergent and surfactant commonly found in personal care products such as soaps, shampoos, and toothpaste. It is also used in industrial applications. This compound is known for its excellent foaming and emulsifying properties, making it a popular ingredient in various cleaning and hygiene products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium laureth sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, resulting in the formation of ethoxylated alcohol. This intermediate is then converted into a half ester of sulfuric acid, which is subsequently neutralized to form the sodium salt .
Industrial Production Methods: The industrial production of sodium laureth sulfate involves the following steps:
Ethoxylation: Dodecyl alcohol is reacted with ethylene oxide under controlled conditions to produce ethoxylated alcohol.
Sulfation: The ethoxylated alcohol is then treated with sulfur trioxide or chlorosulfonic acid to form the sulfate ester.
Neutralization: The sulfate ester is neutralized with sodium hydroxide to yield sodium laureth sulfate.
Chemical Reactions Analysis
Types of Reactions: Sodium laureth sulfate primarily undergoes hydrolysis and oxidation reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water, sodium laureth sulfate can hydrolyze to form dodecyl alcohol and sulfuric acid.
Oxidation: Sodium laureth sulfate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Under acidic conditions, sodium laureth sulfate can undergo substitution reactions with nucleophiles.
Major Products Formed:
Hydrolysis: Dodecyl alcohol and sulfuric acid.
Oxidation: Oxidized derivatives of dodecyl alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium laureth sulfate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of hydrophobic compounds.
Biology: Sodium laureth sulfate is employed in cell lysis buffers to disrupt cell membranes and release cellular contents for analysis.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Mechanism of Action
Sodium laureth sulfate exerts its effects through its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This allows it to reduce the surface tension of aqueous solutions, facilitating the mixing and spreading of liquids. In biological systems, sodium laureth sulfate disrupts cell membranes by solubilizing membrane proteins and lipids, leading to cell lysis .
Comparison with Similar Compounds
Sodium lauryl sulfate (sodium dodecyl sulfate): This compound is similar to sodium laureth sulfate but lacks the ethoxylation step.
Ammonium lauryl sulfate: Similar to sodium lauryl sulfate but uses ammonium as the counterion instead of sodium.
Sodium pareth sulfate: Another surfactant used in personal care products, similar to sodium laureth sulfate but with different alkyl chain lengths.
Uniqueness of Sodium Laureth Sulfate: Sodium laureth sulfate is unique due to its ethoxylation, which provides it with milder properties compared to sodium lauryl sulfate. This makes it less irritating and more suitable for use in personal care products. Its excellent foaming and emulsifying properties, combined with its cost-effectiveness, make it a preferred choice in various formulations .
Properties
CAS No. |
26183-44-8 |
---|---|
Molecular Formula |
C14H30O5S |
Molecular Weight |
310.45 g/mol |
IUPAC Name |
2-dodecoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C14H30O5S/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17/h2-14H2,1H3,(H,15,16,17) |
InChI Key |
QTDIEDOANJISNP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O |
Key on ui other cas no. |
32612-48-9 50602-06-7 26183-44-8 48073-44-5 |
Pictograms |
Corrosive; Irritant |
Synonyms |
dodecyl polyoxyethylene sulfate dodecyl polyoxyethylene sulfuric acid dodecyl polyoxyethylene sulfuric acid, ammonium salt dodecyl polyoxyethylene sulfuric acid, calcium salt dodecyl polyoxyethylene sulfuric acid, magnesium salt dodecyl polyoxyethylene sulfuric acid, potassium salt dodecyl polyoxyethylene sulfuric acid, sodium salt dodecyl(oxyethylene)sulfate lauryl ether sulfate sodium dodecyl polyoxyethylene sulfate |
Origin of Product |
United States |
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